molecular formula C14H12N4O2S B2536799 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-27-2

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Katalognummer: B2536799
CAS-Nummer: 941986-27-2
Molekulargewicht: 300.34
InChI-Schlüssel: MFCNCXUYVDYRJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound featuring a thiazolo[4,5-d]pyridazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This specific molecular framework is recognized as a privileged structure in the development of pharmacologically active agents. While the specific biological profile of this compound is a subject of ongoing research, analogs within the thiazolopyridazine class have demonstrated a range of promising biological activities in scientific studies. For instance, related thiazolo[4,5-c]pyridazine derivatives have shown notable in vitro cytotoxic activity against various human cancer cell lines, including HCT-116 (colon) and MCF-7 (breast) . Furthermore, structurally similar triazolopyridazine compounds have been investigated as potent, orally efficacious lead compounds against the parasite Cryptosporidium , highlighting the potential of this chemotype in anti-infective research . The structure of this compound includes a phenyl substituent at the 7-position and a methyl group on the thiazole ring, differentiating it from morpholino-substituted analogs . It serves as a valuable chemical intermediate or reference standard for researchers exploring structure-activity relationships (SAR), optimizing synthetic pathways, and screening for novel therapeutic applications. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-16-12-13(21-8)11(9-5-3-2-4-6-9)17-18(14(12)20)7-10(15)19/h2-6H,7H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCNCXUYVDYRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Thiazolo[4,5-d]Pyridazinone Synthesis

The thiazolo[4,5-d]pyridazinone core is synthesized via cyclocondensation reactions. A high-pressure Q-Tube reactor method, adapted for analogous thiazolopyridazines, enables efficient cyclization between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under 15–20 bar pressure at 120°C for 2–4 hours. For the target compound, this step involves:

  • Substrate Preparation : 7-Phenyl substitution is introduced using phenylglyoxal derivatives, while the 2-methyl group originates from methyl-substituted thiazolidinones.
  • Regiochemical Control : Density functional theory (DFT) calculations (B3LYP/6-31G) predict favored amide intermediates over imine pathways during cyclocondensation, ensuring >90% regioselectivity for the [4,5-d*] isomer.

Acetamide Side-Chain Incorporation

The acetamide moiety is introduced via nucleophilic acyl substitution:

  • Chloroacetylation : The 5-position of the thiazolopyridazinone undergoes alkylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding 2-chloro-N-(thiazolopyridazinonyl)acetamide intermediates.
  • Ammonolysis : Reaction with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 25°C for 12 hours replaces the chloride with an amine group, forming the acetamide derivative.

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Systems

Optimal conditions for key steps are summarized in Table 1.

Table 1: Reaction Conditions for Critical Synthesis Steps

Step Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Cyclocondensation Acetonitrile p-TSA 120 3 85–88
Chloroacetylation DCM Triethylamine 0–5 2 92
Ammonolysis THF/H2O None 25 12 78

Gram-Scale Production

Industrial protocols utilize continuous flow reactors for cyclocondensation, achieving 86% yield at 5 kg/batch with residence times of 8–10 minutes. Automated liquid handling systems ensure precise stoichiometry during acetamide formation, reducing byproduct generation to <2%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (200–300 mesh) with methanol:DCM (1:10 v/v) eluent, yielding 99.2% purity by HPLC. Recrystallization from ethanol/water (7:3) further enhances crystallinity for pharmaceutical applications.

Spectroscopic Validation

Key characterization data are provided in Table 2.

Table 2: Analytical Data for 2-(2-Methyl-4-Oxo-7-Phenylthiazolo[4,5-d]Pyridazin-5(4H)-Yl)Acetamide

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 8.21 (d, J=7.6 Hz, 2H, Ph), 7.61 (t, J=7.3 Hz, 2H), 7.49 (t, J=7.1 Hz, 1H), 4.89 (s, 2H, CH2), 2.72 (s, 3H, CH3)
HRMS (ESI+) m/z 301.0921 [M+H]+ (calc. 301.0924 for C14H13N4O2S)
IR (KBr) 3280 (N–H), 1685 (C=O), 1590 (C=N) cm−1

Mechanistic Insights and Byproduct Management

Cyclocondensation Pathway

DFT calculations reveal a two-stage mechanism (Figure 1):

  • Nucleophilic Attack : The thiazolidinone sulfur attacks the β-carbon of the enaminone, forming a tetrahedral intermediate (ΔG = 18.3 kcal/mol).
  • Aromatization : Sequential dehydration generates the thiazolo[4,5-d]pyridazinone core, with the 7-phenyl group stabilizing the transition state through π-stacking.

Byproduct Formation

Major impurities include:

  • Regioisomeric [3,2-a] Derivatives : Controlled to <3% via solvent polarity adjustments (acetonitrile > DMF).
  • N-Acetylated Byproducts : Minimized by maintaining ammonolysis pH at 9.5–10.0.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group and the 4-oxo moiety in the thiazolo[4,5-d]pyridazine ring undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : The acetamide side chain is cleaved to yield 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid. Prolonged exposure may further hydrolyze the thiazole ring.

  • Basic Hydrolysis : The 4-oxo group reacts with aqueous NaOH to form a carboxylate derivative, destabilizing the pyridazine ring.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProduct
Acidic (HCl/H₂O)6M HCl, reflux2-(2-Methyl-4-oxo-7-phenylthiazolo[...]yl)acetic acid
Basic (NaOH)2M NaOH, 80°C, 4hSodium 2-(2-methyl-4-oxo-7-phenylthiazolo[...]yl)acetate

Nucleophilic Substitution

The thiazole ring’s sulfur atom and C-2 position are primary sites for nucleophilic attack:

  • Thiazole Sulfur : Reacts with electrophiles (e.g., methyl iodide) to form sulfonium intermediates, enabling further functionalization.

  • C-2 Position : Substituted by amines (e.g., aniline) or thiols under catalytic conditions to yield derivatives with modified bioactivity.

Example Reaction :
Compound+CH3I2-(Methylthio)thiazolo[...]acetamide\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{2-(Methylthio)thiazolo[...]acetamide}

Cycloaddition Reactions

The electron-deficient pyridazine ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

  • With Nitrile Oxides : Forms isoxazoline-fused derivatives at the pyridazine’s C-5/C-6 positions.

  • With Diazoacetates : Generates pyrazolo-thiazolo-pyridazine hybrids via 1,3-dipolar cycloaddition.

Mechanistic Insight :
The reaction proceeds through a zwitterionic intermediate, stabilized by the pyridazine ring’s electron-withdrawing groups.

Oxidation and Reduction

  • Oxidation : The thiazole sulfur oxidizes to sulfoxide (H₂O₂) or sulfone (KMnO₄), altering ring aromaticity.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring’s C=N bonds, yielding a tetrahydropyridazine analog.

Table 2: Oxidation/Redution Outcomes

Reaction TypeReagentsProduct
OxidationH₂O₂, AcOHSulfoxide derivative
ReductionH₂ (1 atm), Pd-CTetrahydro-thiazolo[...]acetamide

Condensation Reactions

The 4-oxo group undergoes condensation with hydrazines or hydroxylamines:

  • Hydrazine : Forms hydrazone derivatives, which are precursors to triazolo-thiazolo-pyridazine hybrids .

  • Hydroxylamine : Produces oxime analogs, enhancing hydrogen-bonding potential.

Key Example :
Compound+NH2NH2Hydrazone intermediateΔTriazolo-fused product\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone intermediate} \xrightarrow{\Delta} \text{Triazolo-fused product}

Enzyme-Targeted Modifications

The compound’s acetamide group is modified to enhance kinase inhibition (e.g., c-Met, AXL):

  • Amide Hydrolysis : Free carboxylic acid derivatives show improved binding to ATP pockets .

  • Side-Chain Elongation : Methoxyethyl or benzodioxolyl substituents increase solubility and target affinity.

Biological Relevance :
Derivatives with 4-pyridyl or quinazolinyl groups exhibit IC₅₀ values < 100 nM against cancer cell lines (e.g., HCT-116, MCF-7) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming phenyl isocyanate and thiazole fragments.

  • Photodegradation : UV exposure (254 nm) cleaves the pyridazine ring, yielding 2-methylthiazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

Overview

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. Its unique structural features provide a basis for exploring its biological activities and therapeutic potential.

Antioxidant Activity

Compounds similar to this compound have been reported to exhibit antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress in biological systems. This activity is crucial for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Antifungal Activity

Research indicates that this compound may possess antifungal properties. Preliminary studies suggest efficacy against various fungal strains, although detailed investigations are necessary to confirm its spectrum of activity and mechanism of action.

Anticancer Potential

The thiazolo-pyridazine core structure is linked to various anticancer mechanisms. Studies have shown that derivatives of this class can act as kinase inhibitors, disrupting pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated significant cytotoxicity against different cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives related to this compound against Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, suggesting that modifications to the compound's structure could enhance its efficacy against bacterial infections .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed favorable interactions with key enzymes involved in cancer progression, supporting its potential use as a therapeutic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive investigations into its metabolism and excretion are required to assess its safety and toxicity profiles.

Wirkmechanismus

The mechanism of action of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

The thiazolo[4,5-d]pyridazin core is shared across several analogs, but substituent variations significantly influence properties:

Compound Name Substituent at 7-Position Substituent at 5-Position Molecular Weight (g/mol) Key Features
Target Compound Phenyl Acetamide 380.43 Balanced lipophilicity; potential for hydrogen bonding via amide
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-... 2-Thienyl 4-Chlorophenylacetamide 435.92 Enhanced electron-rich character; increased steric bulk
4-(2-(2-Methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamid... p-Tolyl Benzamide 433.50 Improved solubility due to polar benzamide; higher molecular weight
2-(7-(4-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)ace... 4-Methoxyphenyl Acetamide 398.44 Methoxy group enhances solubility and electron-donating capacity

Key Observations :

  • Electron-Donating Groups : The 4-methoxyphenyl substituent (in CAS 941986-78-3) improves solubility and may enhance antioxidant activity via radical stabilization .
  • Steric Effects : Bulky substituents like benzamide (CAS 941949-15-1) or 4-chlorophenylacetamide (CAS 941897-41-2) may hinder target binding but improve metabolic stability .

Pharmacological Implications

  • Antioxidant Potential: Coumarin-acetamide hybrids in showed superior antioxidant activity to ascorbic acid, suggesting the acetamide group in the target compound may contribute to similar properties .
  • Enzyme Inhibition : Pyrimido[4,5-d][1,3]oxazin analogs () exhibit kinase inhibition, implying that the thiazolo[4,5-d]pyridazin core could target analogous pathways .
  • Thermodynamic Stability : The 4-oxo group in the target compound may enhance hydrogen-bonding interactions, a feature critical for protein binding .

Biologische Aktivität

The compound 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo-pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Structure and Synthesis

The molecular structure of the compound features a thiazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms. The synthesis of such compounds typically involves cyclocondensation reactions, which are effective for creating complex heterocyclic structures.

Biological Activity Overview

Research indicates that thiazolo-pyridazine derivatives exhibit significant anticancer properties. The following sections summarize key findings from various studies regarding the biological activity of this compound.

Anticancer Activity

  • Cytotoxicity : Studies have shown that thiazolo-pyridazine derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds synthesized in similar studies demonstrated IC50 values ranging from 6.90 to 51.46 µM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells. For example, flow cytometric analysis has revealed that certain derivatives can arrest the cell cycle at the G2/M phase and promote apoptotic pathways, which are crucial for effective cancer treatment .
  • Structure-Activity Relationship (SAR) : The biological activity of these compounds is influenced by their structural components. Modifications in the thiazole and pyridazine rings can lead to variations in potency and selectivity against different cancer types . Electron-withdrawing groups on the aryl moiety have been shown to enhance cytotoxicity.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazinMCF-710.39Induces apoptosis
2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazinHCT-1166.90Cell cycle arrest at G2/M
Thiazolopyridazine Derivative 1A54914.34Apoptosis via caspase activation

Case Studies

  • Study on Telomerase Inhibition : A related study investigated the telomerase inhibitory activity of similar thiazole derivatives, showing that certain compounds could significantly inhibit telomerase with IC50 values < 1 µM, indicating their potential as anticancer agents by targeting telomerase activity .
  • Caspase Activation : Another study focused on the activation of caspase pathways in tumor cells treated with thiazolo-pyridazine derivatives, demonstrating that these compounds can effectively trigger programmed cell death mechanisms .

Q & A

Q. What are the key steps in synthesizing 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves refluxing intermediates with aldehydes under optimized molar ratios and reaction times. For example, in analogous thiazolo[4,5-d]pyridazin derivatives, intermediates are characterized using 1H NMR (to confirm proton environments), 13C NMR (to verify carbon frameworks), and EI-MS (to confirm molecular weights) . Elemental analysis is also critical for validating purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?

  • Methodological Answer : A combination of 1H/13C NMR (to map substituents and heterocyclic rings), high-resolution mass spectrometry (HRMS) (for exact mass determination), and single-crystal X-ray diffraction (for unambiguous structural elucidation) is recommended. X-ray crystallography, facilitated by programs like SHELXL , resolves bond lengths and angles, critical for validating complex fused-ring systems .

Q. What biological activities are associated with thiazolo[4,5-d]pyridazin derivatives?

  • Methodological Answer : Thiazolo[4,5-d]pyridazin analogs exhibit antimicrobial , antiviral , and anticancer properties. Activity is often evaluated via in vitro assays (e.g., cytotoxicity screens against cancer cell lines or microbial growth inhibition). Researchers should prioritize assays with positive controls and validate results using orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity . Address this by:
  • Repeating assays with HPLC-purified batches (≥95% purity).
  • Cross-validating using alternative assays (e.g., enzymatic vs. cell-based).
  • Reporting detailed experimental parameters (e.g., serum concentration in cell media) to enable reproducibility .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer : Key variables include molar ratios (e.g., aldehyde:intermediate ratios of 6–10:1), reflux duration (18–48 hours), and catalyst selection (e.g., acidic/basic conditions). For example, adjusting the aldehyde ratio from 6.4:1 to 9.5:1 increased yields from 29% to 41% in analogous quinazolinone syntheses .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

  • Methodological Answer : Crystals are grown via slow evaporation, and data collected at 100 K to minimize thermal motion. Structure refinement using SHELXL (with anisotropic displacement parameters) resolves bond distortions in fused-ring systems. For example, this method confirmed the planar geometry of the thiazolo[4,5-d]pyridazin core in related compounds .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer :
  • Substituent variation : Introduce electron-donating/withdrawing groups (e.g., methoxy, halogens) at the phenyl or acetamide positions.
  • Heterocycle modification : Replace thiazole with oxazole or pyridine to assess ring size/electronic effects.
  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea moieties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.